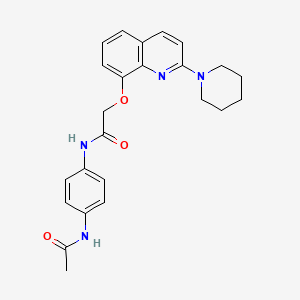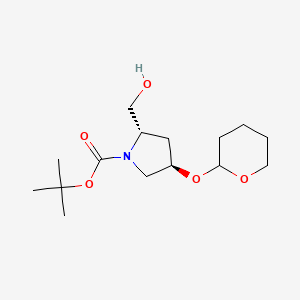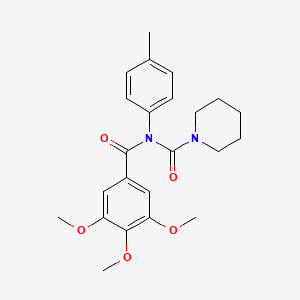
N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide, commonly known as AQPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AQPA is a quinoline-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of AQPA involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. AQPA has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses. Additionally, AQPA has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
AQPA has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis, and inhibition of inflammation and immune responses. AQPA has also been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AQPA in lab experiments is its ability to inhibit specific signaling pathways, making it a useful tool for studying the role of these pathways in various biological processes. However, one limitation of using AQPA is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for AQPA research, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs for cancer treatment, and the exploration of its potential use in treating neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity of AQPA in various applications.
Méthodes De Synthèse
AQPA can be synthesized using different methods, including the condensation reaction of 4-acetamidophenol with 2-(piperidin-1-yl)quinoline-8-carboxaldehyde in the presence of a base, such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain AQPA. Another method involves the reaction of 2-(piperidin-1-yl)quinoline-8-carboxaldehyde with 4-acetamidophenylboronic acid in the presence of a palladium catalyst to yield AQPA.
Applications De Recherche Scientifique
AQPA has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, AQPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR pathway. In neuroscience, AQPA has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. AQPA has also been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-17(29)25-19-9-11-20(12-10-19)26-23(30)16-31-21-7-5-6-18-8-13-22(27-24(18)21)28-14-3-2-4-15-28/h5-13H,2-4,14-16H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBSNPVNQVYYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidine-1-carbonyl]-2-chloro-3-fluoropyridine](/img/structure/B2718328.png)
![2-Methyl-4-{4-[(5-methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2718329.png)

![Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate](/img/structure/B2718331.png)

![Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B2718334.png)




![4-Methoxy-3-{methyl[2-(pyridin-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2718343.png)
